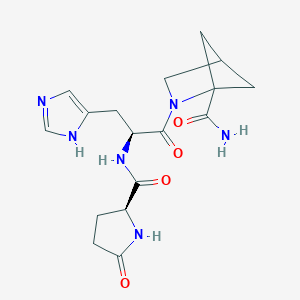
2,2-Dimethoxy-1-(2-thienyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-1-(2-thienyl)ethanone, also known as DMTS, is a chemical compound that belongs to the class of thioethers. It has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-1-(2-thienyl)ethanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemische Und Physiologische Effekte
2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which may make it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antitumor properties, which may make it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-Dimethoxy-1-(2-thienyl)ethanone is its high reactivity, which makes it an effective reagent for organic synthesis. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, 2,2-Dimethoxy-1-(2-thienyl)ethanone is also highly reactive and can be hazardous if not handled properly. It is important to exercise caution when working with 2,2-Dimethoxy-1-(2-thienyl)ethanone and to follow proper safety protocols.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-Dimethoxy-1-(2-thienyl)ethanone. One area of interest is its potential applications in the field of medicine. 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to determine its potential as a treatment for various diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone may have potential applications in the field of materials science, as a reagent for the synthesis of new materials with novel properties. Overall, there is still much to be learned about the potential applications of 2,2-Dimethoxy-1-(2-thienyl)ethanone, and further research is needed to fully explore its potential.
Synthesemethoden
2,2-Dimethoxy-1-(2-thienyl)ethanone can be synthesized through the reaction of 2-thiophenecarboxaldehyde with dimethyl malonate, followed by the addition of sodium methoxide and subsequent acidification. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-1-(2-thienyl)ethanone has been widely used in scientific research for its potential applications in the field of organic synthesis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including thiophenes, pyridines, and benzothiazoles. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2,2-dimethoxy-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(11-2)7(9)6-4-3-5-12-6/h3-5,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBFVXGPQRTJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CS1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356027 |
Source


|
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxy-1-thiophen-2-ylethanone | |
CAS RN |
127256-00-2 |
Source


|
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)






![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)




